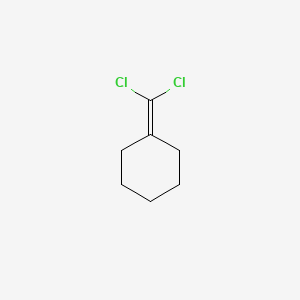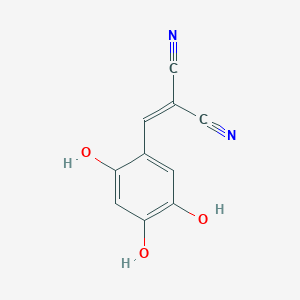
2-(2,4,5-Trihydroxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trihydroxybenzylidene)malononitrile is a synthetic organic compound known for its unique chemical structure and significant biological activities. It is characterized by the presence of three hydroxyl groups on the benzylidene ring and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trihydroxybenzylidene)malononitrile typically involves the condensation of 2,4,5-trihydroxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzylidene ring can undergo oxidation to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and their derivatives.
Substitution: Esters and ethers of the original compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its role as an inhibitor of protein tyrosine kinases, which are crucial in cell signaling pathways .
- Studied for its potential anti-cancer properties due to its ability to inhibit cell proliferation .
Medicine:
- Explored as a therapeutic agent in the treatment of diseases involving abnormal cell growth, such as cancer .
- Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-(2,4,5-Trihydroxybenzylidene)malononitrile is primarily attributed to its ability to inhibit protein tyrosine kinases. These enzymes play a critical role in the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these kinases, the compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4,5-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group compared to 2-(2,4,5-Trihydroxybenzylidene)malononitrile.
2,4-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group and has different substitution patterns on the benzylidene ring.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups on the benzylidene ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs.
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-[(2,4,5-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)1-7-2-9(14)10(15)3-8(7)13/h1-3,13-15H |
InChI Key |
FQXQPDTZQLCEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


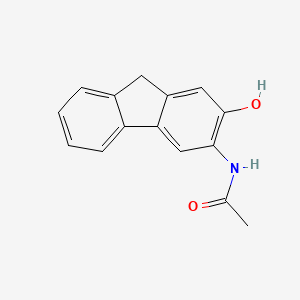
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

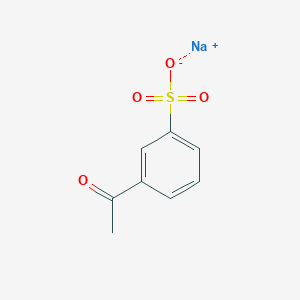
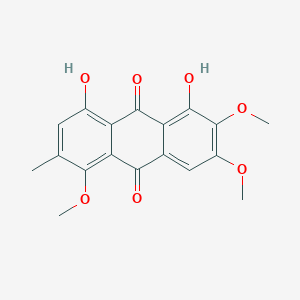



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

